molecular formula C4H5F5O B8466702 2,2,4,4,4-Pentafluorobutan-1-ol

2,2,4,4,4-Pentafluorobutan-1-ol

Cat. No.: B8466702
M. Wt: 164.07 g/mol
InChI Key: YMJVHGUGYNDUJU-UHFFFAOYSA-N
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Description

2,2,4,4,4-Pentafluorobutan-1-ol is a useful research compound. Its molecular formula is C4H5F5O and its molecular weight is 164.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H5F5O

Molecular Weight

164.07 g/mol

IUPAC Name

2,2,4,4,4-pentafluorobutan-1-ol

InChI

InChI=1S/C4H5F5O/c5-3(6,2-10)1-4(7,8)9/h10H,1-2H2

InChI Key

YMJVHGUGYNDUJU-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, into a quartz reactor equipped with a dry-ice condenser was added anhydrous methanol (100 g, 3.10 mol) and di-tertiarybutylperoxide (3.95 g, 0.015 mol). The quartz reactor tube was placed in a Rayonet UV photochemical reactor and HFC 1225, CF3CH═CF2 (57.9 g, 0.438 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜5 hours while being irradiated at 254 nm. After complete addition, the reaction mixture was irradiated for additional hour. Then the reaction mixture was concentrated under reduced pressure, the residue (˜65 g) was mixed well with 120 mL aq. Na2SO3 (20%), separated the lower layer, and washed with brine (40 mL). The crude product was then distilled under reduced pressure (24-28 mm Hg) to afford 55 g CF3CH2CF2CH2OH (yield 77% based on HFC 1225).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
catalyst
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.9 g
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

Under nitrogen, into a quartz tube equipped with a dry-ice condenser was added anhydrous methanol (20 g, 0.62 mol) and di-tertiarybutylperoxide (.79 g, 0.003 mol). The quartz tube was placed in a Rayonet UV photochemical reactor and HFC 1225, CF3CH═CF2 (7 g, 0.05 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜30 minutes while being irradiated at 254 nm. After complete addition, the reaction mixture was irradiated for ˜30 minutes. The reaction mixture was concentrated under reduced pressure. The residue was extracted in diethyl ether (˜50 mL), washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL). The ether layer was then concentrated to afford 7 g of the crude material which was distilled under reduced pressure (24-28 mm Hg) to afford CF3CH2CF2CH2OH (4.6 g, mol) as a colorless liquid. Yield=52% based on HFC 1225. Boiling point, 62° C./24-28 mm Hg. GC-MS: m/e 164 (C4H5F5O) for M+;19F and 1H NMR spectra are consistent with the structure. 19 F NMR (CDCl3)δ=−62.4 (3F, tt overlaps), −106.5 (2F, m) ppm; 1H NMR (CDCl3)δ=2.7 (1H, t), 2.9 (2H, m), 3.8 (2H, m) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Yield
52%

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